molecular formula C14H9NO4 B13039870 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione

1-(3-Nitrophenyl)-2-phenylethane-1,2-dione

Cat. No.: B13039870
M. Wt: 255.22 g/mol
InChI Key: TVIYQSSPJDJMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of a nitrophenyl group and a phenylethane-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione typically involves the reaction of 3-nitrobenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(3-aminophenyl)-2-phenylethane-1,2-dione.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives such as 1-(3-aminophenyl)-2-phenylethane-1,2-dione.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Nitrophenyl)-2-phenylethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-phenylethane-1,2-dione: Similar structure with the nitro group in the para position.

    1-(2-Nitrophenyl)-2-phenylethane-1,2-dione: Similar structure with the nitro group in the ortho position.

    1-(3-Aminophenyl)-2-phenylethane-1,2-dione: Reduction product of 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H9NO4/c16-13(10-5-2-1-3-6-10)14(17)11-7-4-8-12(9-11)15(18)19/h1-9H

InChI Key

TVIYQSSPJDJMBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.